molecular formula C14H13ClN2O B2950340 N-benzyl-4-chloro-N-methylpyridine-2-carboxamide CAS No. 1094437-25-8

N-benzyl-4-chloro-N-methylpyridine-2-carboxamide

Cat. No. B2950340
CAS RN: 1094437-25-8
M. Wt: 260.72
InChI Key: USOMMFZREHAMAK-UHFFFAOYSA-N
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Description

“N-benzyl-4-chloro-N-methylpyridine-2-carboxamide” is a chemical compound with the molecular formula C14H13ClN2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CNC(=O)c1cc(Cl)ccn1 . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a carboxamide group attached, along with a methyl group attached to the nitrogen of the carboxamide .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is soluble in dichloromethane, ethyl acetate, and methanol . The melting point is reported to be between 41-43°C .

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-methylpyridine-2-carboxamide involves its interaction with specific cellular targets, including enzymes and receptors. This compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It also interacts with specific receptors on the surface of cells, leading to the activation of signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to modulate the expression of certain genes involved in cancer and inflammation.

Advantages and Limitations for Lab Experiments

N-benzyl-4-chloro-N-methylpyridine-2-carboxamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, its limited availability and high cost may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-benzyl-4-chloro-N-methylpyridine-2-carboxamide, including:
1. Further investigation of its mechanism of action and cellular targets.
2. Development of more efficient synthesis methods to improve yield and reduce cost.
3. Evaluation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
4. Exploration of its potential use as a chemical probe for studying cellular signaling pathways.
5. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and inflammatory disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been extensively studied. Further research is needed to fully understand its potential and to explore its use in other diseases and applications.

Synthesis Methods

The synthesis of N-benzyl-4-chloro-N-methylpyridine-2-carboxamide involves the reaction of 4-chloro-2-methylpyridine with benzylamine in the presence of a catalyst. The resulting product is then treated with chloroacetyl chloride to form this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

N-benzyl-4-chloro-N-methylpyridine-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Safety and Hazards

“N-benzyl-4-chloro-N-methylpyridine-2-carboxamide” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of inhalation, moving the victim to fresh air . If it comes in contact with the skin, it’s advised to wash off with soap and plenty of water .

properties

IUPAC Name

N-benzyl-4-chloro-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17(10-11-5-3-2-4-6-11)14(18)13-9-12(15)7-8-16-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOMMFZREHAMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094437-25-8
Record name N-benzyl-4-chloro-N-methylpyridine-2-carboxamide
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